Nafithromycin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

has activity against a broad range of pathogens associated with community-acquired bacterial pneumonia, including: Streptococcus pneumoniae, Streptococcus pyogenes, and erythromycin-resistant Staphylococcus aureus

Properties

CAS No. |

1691240-78-4 |

|---|---|

Molecular Formula |

C42H62N6O11S |

Molecular Weight |

859.0 g/mol |

IUPAC Name |

(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide |

InChI |

InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1 |

InChI Key |

RLFCSBSRGRJFRO-QAOQTAGDSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Nafithromycin's Mechanism of Action on Ribosomal Subunits: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nafithromycin is a novel lactone-ketolide, an advanced generation of macrolide antibiotics, engineered to combat the growing threat of antimicrobial resistance in respiratory pathogens. Its enhanced potency stems from a unique dual-interaction mechanism with the bacterial 50S ribosomal subunit, allowing it to overcome common macrolide resistance pathways. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.

Core Mechanism of Action: Dual Blockade of the Nascent Peptide Exit Tunnel

This compound, like other macrolide and ketolide antibiotics, inhibits bacterial protein synthesis by targeting the large 50S ribosomal subunit. Its primary mode of action is the physical obstruction of the nascent peptide exit tunnel (NPET), a pathway through which newly synthesized polypeptide chains emerge from the peptidyl transferase center (PTC).[1][2] By binding within the NPET, the drug sterically hinders the elongation of the polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[1]

The key innovation of this compound lies in its dual binding mechanism .[3] Unlike first-generation macrolides that primarily interact with Domain V of the 23S rRNA, this compound establishes critical contacts with two distinct regions:

-

Domain V: This is the conventional binding site for macrolides, located near the PTC. A critical interaction occurs with nucleotide A2058 (E. coli numbering), which is a common site for resistance-conferring modifications.[1][4]

-

Domain II: this compound possesses an extended side chain that allows it to form an additional, stable interaction with hairpin 35 in Domain II of the 23S rRNA.[3][5]

This dual engagement anchors the molecule more firmly within the NPET, enhancing its inhibitory activity and, crucially, allowing it to remain effective against bacteria that have developed resistance to older macrolides.[3][5]

References

- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hasyweb.desy.de [hasyweb.desy.de]

- 3. researchgate.net [researchgate.net]

- 4. Context-specific action of macrolide antibiotics on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of novel lactone ketolide this compound against multicentric invasive and non-invasive pneumococcal isolates collected in India - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Nafithromycin (WCK 4873): A Novel Lactone Ketolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafithromycin (WCK 4873) is a next-generation, orally administered lactone ketolide antibiotic engineered to combat the growing threat of antimicrobial resistance in community-acquired bacterial pneumonia (CABP). Developed by Wockhardt, this novel agent demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae. Its unique mechanism of action, involving a dual-binding interaction with the bacterial ribosome, allows it to overcome common macrolide resistance mechanisms. Furthermore, this compound exhibits a favorable pharmacokinetic profile characterized by high lung concentrations, supporting a shorter, 3-day treatment course. This comprehensive guide delves into the core scientific and clinical data underpinning this compound, providing detailed insights into its mechanism, in vitro and in vivo efficacy, pharmacokinetics, and the experimental methodologies employed in its evaluation.

Introduction

The rising prevalence of antibiotic resistance among respiratory pathogens necessitates the development of new antimicrobials with improved efficacy. This compound (WCK 4873) is a promising new entity in the fight against CABP.[1] Structurally, it is a lactone ketolide, a subclass of macrolides, designed to be effective against bacteria that have developed resistance to older macrolides.[2] Clinical trials have shown that a short, 3-day course of this compound is as effective as a standard 7-day course of moxifloxacin, a last-line respiratory antibiotic.[1]

Mechanism of Action

This compound's potent antibacterial activity stems from its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Unlike older macrolides that primarily interact with a single domain, this compound exhibits a dual-binding mechanism, targeting both Domain V and Domain II of the 23S rRNA.[3][4][5] This dual interaction is crucial for its activity against macrolide-resistant strains, particularly those expressing the erm gene, which confers resistance by methylating the primary macrolide binding site in Domain V.[5][6] The stable binding to Domain II allows this compound to circumvent this common resistance mechanism.[5]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and fastidious Gram-negative bacteria that are common causative agents of CABP.

Broth Microdilution Susceptibility Testing

Experimental Protocol:

Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: this compound and comparator antibiotic powders are dissolved in an appropriate solvent (e.g., water with dropwise addition of glacial acetic acid for this compound) to create a stock solution.[7] A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[7]

-

Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium for 18-24 hours.[8] A suspension of the colonies is made in broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^8 CFU/mL.[8] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

-

Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.[9] The plates are incubated at 35-37°C for 18-24 hours in ambient air.[9][10]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

Activity Against Key Respiratory Pathogens

The following tables summarize the in vitro activity of this compound (WCK 4873) against key respiratory pathogens from various surveillance studies.

Table 1: In Vitro Activity of this compound and Comparators Against Streptococcus pneumoniae

| Organism/Resistance Phenotype | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| S. pneumoniae (All isolates) | This compound | 0.015-0.03 | 0.06 |

| Azithromycin | >2 | >2 | |

| Clindamycin | 0.06 | >2 | |

| Moxifloxacin | 0.12 | 0.12 | |

| Macrolide-Resistant S. pneumoniae | This compound | 0.03 | 0.06-0.12 |

| Telithromycin-Nonsusceptible S. pneumoniae | This compound | 0.06 | 0.12 |

Data compiled from multiple sources.[5][11]

Table 2: In Vitro Activity of this compound Against Other Respiratory Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.06 | 0.06 |

| Streptococcus pyogenes | 0.015 | 0.015 |

| Haemophilus influenzae | 2 | 4 |

| Moraxella catarrhalis | 0.12 | 0.25 |

Data compiled from multiple sources.[2][12]

Activity Against Atypical Pathogens

Experimental Protocol for Chlamydia pneumoniae Susceptibility Testing:

-

Cell Culture: HEp-2 cells are grown in 96-well microtiter plates.[13]

-

Inoculation: Each well is inoculated with a suspension of a C. pneumoniae isolate to yield 10^4 inclusion-forming units per mL. The plates are centrifuged and incubated to allow for infection of the cells.[13]

-

Antibiotic Addition: The medium is replaced with a medium containing cycloheximide and serial twofold dilutions of the test antibiotics.[13]

-

Incubation and Staining: The plates are incubated for 72 hours, after which the cells are fixed and stained with a fluorescein-conjugated antibody to the chlamydial lipopolysaccharide genus-specific antigen.[13]

-

MIC Determination: The MIC is the lowest antibiotic concentration at which no inclusions are observed.[13]

Table 3: In Vitro Activity of this compound Against Atypical Pathogens

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Chlamydia pneumoniae | 0.03 | 0.25 |

| Mycoplasma pneumoniae | N/A | N/A |

| Legionella pneumophila | N/A | 0.03 |

Data compiled from multiple sources.[14][15] (Note: MIC50 for M. pneumoniae and L. pneumophila were not available in the reviewed sources).

In Vivo Efficacy

Preclinical Animal Models

Experimental Protocol for Murine Neutropenic Lung Infection Model:

While specific detailed protocols for this compound were not available in the searched literature, a general methodology for this type of study is as follows:

-

Induction of Neutropenia: Mice are rendered neutropenic by the administration of a cytotoxic agent such as cyclophosphamide.

-

Bacterial Challenge: The neutropenic mice are infected intranasally or intratracheally with a standardized inoculum of a respiratory pathogen (e.g., S. pneumoniae).

-

Treatment: At a specified time post-infection, treatment with this compound or a comparator antibiotic is initiated. The drug is typically administered orally or via another relevant route.

-

Assessment of Efficacy: At various time points after treatment, the mice are euthanized, and their lungs are harvested. The bacterial burden in the lungs is quantified by plating serial dilutions of lung homogenates on appropriate agar media. The efficacy of the antibiotic is determined by the reduction in bacterial counts compared to untreated controls.

This compound has demonstrated efficacy in murine neutropenic lung infection models against macrolide-resistant and telithromycin-nonsusceptible S. pneumoniae.[12]

Clinical Trials

A pivotal Phase 3, randomized, multicenter, double-blind, comparative study was conducted to evaluate the efficacy and safety of oral this compound in adults with CABP.[1]

Table 4: Key Parameters of the Phase 3 Clinical Trial of this compound for CABP

| Parameter | This compound Arm | Moxifloxacin Arm |

| Drug and Dosage | 800 mg once daily | 400 mg once daily |

| Treatment Duration | 3 days | 7 days |

| Primary Endpoint | Early clinical response at Day 4 | Early clinical response at Day 4 |

| Clinical Cure Rate | 96.7% | 94.5% |

Data from a Wockhardt press release.[1]

The study concluded that a 3-day treatment with this compound was as effective as a 7-day treatment with moxifloxacin.[1] Adverse events were generally mild, with the most common being nausea and gastrointestinal effects.[1]

Pharmacokinetics

Human Pharmacokinetic Studies

Phase 1 studies in healthy adult subjects have characterized the pharmacokinetic profile of this compound.

Table 5: Single Ascending Dose Pharmacokinetic Parameters of this compound (Fasted State)

| Dose (mg) | Cmax (mg/L) | AUC0–t (h·mg/L) |

| 100 | 0.099 | 0.54 |

| 200 | 0.215 | 1.34 |

| 400 | 0.453 | 3.51 |

| 800 | 0.932 | 9.07 |

| 1200 | 1.742 | 22.53 |

Data from a Phase 1 study.[12]

Table 6: Multiple Ascending Dose Pharmacokinetic Parameters of this compound (Day 7, Fed State)

| Dose (mg) | Cmax (mg/L) | AUC0–24 (h·mg/L) |

| 600 | 1.340 | 13.48 |

| 800 | 2.158 | 29.13 |

| 1000 | 2.987 | 43.46 |

Data from a Phase 1 study.[12]

This compound exhibits more than dose-proportional increases in plasma exposure.[16] Food has a modest effect on its bioavailability, with a slight increase in Cmax and AUC under fed conditions.[12] The major metabolite of this compound is WCK 4978, which has reduced antimicrobial activity compared to the parent compound.[12]

Lung Penetration

A key feature of this compound is its excellent penetration into the lungs. A human lung penetration study revealed sustained high concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM), the primary sites of respiratory infections.[1] Human lung exposure of this compound is reported to be eight times higher than that of azithromycin.[1] The ratio of the area under the concentration-time curve (AUC) in ELF to plasma is greater than 10, and in AM to plasma is greater than 350.[14] These high and sustained lung concentrations support the efficacy of a short, 3-day dosing regimen.[1]

Conclusion

This compound (WCK 4873) represents a significant advancement in the development of antibiotics for community-acquired bacterial pneumonia. Its novel dual-binding mechanism of action allows it to overcome prevalent macrolide resistance, and its potent in vitro activity against a broad range of respiratory pathogens, including atypical bacteria and MDR strains, is highly promising. The favorable pharmacokinetic profile, particularly the high and sustained lung concentrations, enables a shorter and more convenient 3-day treatment regimen, which has been shown to be as effective as a longer course of a standard-of-care antibiotic in a Phase 3 clinical trial. With a good safety and tolerability profile, this compound is poised to become a valuable therapeutic option for clinicians treating CABP in an era of increasing antimicrobial resistance. Further research and post-market surveillance will continue to define its role in clinical practice.

References

- 1. pinewood.ie [pinewood.ie]

- 2. In Vitro Activity of the Novel Lactone Ketolide this compound (WCK 4873) against Contemporary Clinical Bacteria from a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Disk Diffusion and MIC Quality Control Ranges for this compound (WCK 4873), a New Lactone-Ketolide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. youtube.com [youtube.com]

- 11. Activity of novel lactone ketolide this compound against multicentric invasive and non-invasive pneumococcal isolates collected in India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [soar.suny.edu]

- 14. journals.asm.org [journals.asm.org]

- 15. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Nafithromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafithromycin (WCK 4873) is a next-generation, broad-spectrum lactone ketolide antibiotic designed to combat antimicrobial resistance, particularly in respiratory tract infections. Its novel chemical architecture, featuring a unique amidoxime core coupled with a biaryl side chain, confers potent activity against a wide range of pathogens, including multidrug-resistant strains of Streptococcus pneumoniae. This technical guide provides a detailed overview of the chemical structure of this compound, a comprehensive account of its convergent synthesis, and an elucidation of its mechanism of action. All available quantitative data is presented in structured tables, and key experimental protocols are detailed. The synthesis and mechanism are further illustrated with workflow diagrams.

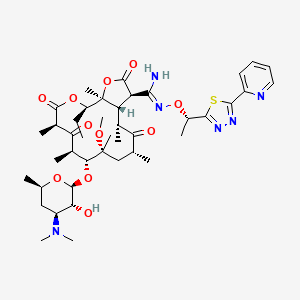

Chemical Structure of this compound

This compound is a semi-synthetic macrolide belonging to the ketolide class of antibiotics. Its complex structure is characterized by a 14-membered lactone ring, a feature common to macrolides. Key distinguishing features include the replacement of the L-cladinose sugar at the C3 position with a keto group and the presence of a novel amidoxime functional group.[1] A 2-pyridine-1,3,4-thiadiazole biaryl side chain is attached to the macrolide core through a four-atom spacer.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide |

| Molecular Formula | C₄₂H₆₂N₆O₁₁S |

| Molecular Weight | 859.05 g/mol |

| CAS Number | 1691240-78-4 |

| Synonyms | WCK 4873 |

Synthesis of this compound

The synthesis of this compound is accomplished through a convergent approach, which involves the separate synthesis of two key intermediates: the amidoxime ketolide core and the chiral side chain, followed by their coupling.[3] This strategy allows for the efficient construction of the complex final molecule.

Synthesis of the Amidoxime Ketolide Core

The amidoxime ketolide core is synthesized from the readily available macrolide antibiotic, clarithromycin. The synthetic scheme involves a series of protection, cyclization, and functional group transformation steps.

Figure 1: Synthesis of the Amidoxime Ketolide Core from Clarithromycin.

The following protocol is based on the reagents outlined in the cited literature.[4][5] Specific quantities, reaction times, and yields are not publicly available and would require access to proprietary documentation.

-

Protection of Hydroxyl Groups: Clarithromycin is treated with triethylsilyl chloride (TES-Cl) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et3N) to protect the hydroxyl groups.

-

Cyclization: The protected clarithromycin is then reacted with triphosgene in the presence of pyridine to form a cyclic carbonate.

-

Elimination: Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetone induces an elimination reaction.

-

Coupling with Chloroacetic Acid: The resulting intermediate is coupled with chloroacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP.

-

Cyanation: The chloroacetyl group is converted to a cyano group using potassium cyanide (KCN).

-

Deprotection: The silyl protecting groups are removed using 2N hydrochloric acid.

-

Reprotection: The hydroxyl groups are reprotected with TES-Cl and DMAP.

-

Amidoxime Formation: Finally, the cyano group is converted to the amidoxime by reaction with hydroxylamine hydrochloride (NH₂OH·HCl) to yield the amidoxime ketolide core.[4][5]

Synthesis of the (R)-nosylate Side Chain

The chiral side chain, (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethyl 4-nitrobenzenesulfonate (R-nosylate), is synthesized from methyl D-lactate.[3]

References

In Vitro Antibacterial Spectrum of Nafithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafithromycin (WCK 4873) is a novel lactone ketolide antibiotic engineered to combat the growing threat of antimicrobial resistance, particularly in the context of community-acquired pneumonia (CAP).[1] This third-generation macrolide demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to older macrolides.[2] Its unique dual-binding mechanism to the bacterial ribosome enhances its potency and reduces the potential for resistance development.[3] This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Core Antibacterial Activity

This compound exhibits potent in vitro activity against a wide range of pathogens responsible for respiratory tract infections.[4] This includes key typical and atypical bacteria implicated in community-acquired bacterial pneumonia (CABP).[5][6]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against various bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) testing. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |

| Streptococcus pneumoniae | 0.015 | 0.06 | Includes macrolide-resistant and telithromycin-nonsusceptible strains.[7][8] |

| Streptococcus pneumoniae (Macrolide-Resistant) | 0.03 | 0.06 - 0.12 | Potent activity against isolates from mainland China with high resistance rates.[5][9] |

| Haemophilus influenzae | 4 | 4 | |

| Moraxella catarrhalis | 0.25 | 0.25 | |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.06 | 0.06 | |

| Streptococcus pyogenes | 0.015 | 0.015 |

Table 1: In Vitro Activity of this compound Against Common Respiratory Pathogens

| Pathogen | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Chlamydia pneumoniae | 0.03 - 1.0 | 0.03 | 0.25 |

| Mycoplasma pneumoniae | 0.000125 | ||

| Legionella pneumophila | 0.03 |

Table 2: In Vitro Activity of this compound Against Atypical Respiratory Pathogens[5][8]

Mechanism of Action

This compound's enhanced antibacterial activity stems from its unique interaction with the bacterial ribosome. Unlike traditional macrolides that primarily bind to domain V of the 23S rRNA in the 50S ribosomal subunit, this compound exhibits a dual-binding mechanism. It binds to both domain II and domain V, leading to a more potent inhibition of protein synthesis and a reduced likelihood of resistance mediated by modifications to a single binding site.[3]

References

- 1. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Nafithromycin for Community-Acquired Pneumonia: A Technical Guide

Introduction

Nafithromycin, also known as WCK 4873, is a novel, next-generation lactone ketolide antibiotic engineered to address the escalating threat of antimicrobial resistance in community-acquired pneumonia (CAP).[1][2][3][4][5] Developed by Wockhardt, this agent represents a significant advancement in the macrolide class, offering a potent therapeutic option against a wide array of respiratory pathogens, including those resistant to existing antibiotics.[1][6][7] Its development journey, spanning over 15 years of non-clinical and clinical studies across the United States, Europe, and India, has culminated in a promising new tool for clinicians.[5][6][7][8][9] this compound has been granted Qualified Infectious Disease Product (QIDP) status by the US Food & Drug Administration (USFDA) and has received approval from the Central Drugs Standard Control Organisation (CDSCO) in India for the treatment of CAP in adults.[5][6][7]

This technical guide provides an in-depth overview of this compound's mechanism of action, in vitro activity, pharmacokinetic profile, clinical trial data, and experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its bactericidal or bacteriostatic effect by inhibiting bacterial protein synthesis.[2] The core mechanism involves binding to the 50S subunit of the bacterial ribosome, thereby blocking the elongation of the peptide chain during translation.[2] A distinguishing feature of this compound is its dual-binding mechanism to the ribosome, which enhances its efficacy and helps overcome common resistance mechanisms that affect traditional macrolides. This potent action is effective against key CAP pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.[1][2][10]

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent in vitro activity against a broad spectrum of contemporary global pathogens responsible for CAP.[11] Its efficacy extends to Gram-positive, Gram-negative, and atypical bacteria, including strains resistant to other macrolides like azithromycin.[1][3][4][12]

Studies have shown its robust activity against Streptococcus pneumoniae, including macrolide-resistant and telithromycin-insensitive strains.[1][12] It is also highly effective against Staphylococcus aureus (methicillin-susceptible), Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes.[2][10][11] Furthermore, this compound shows potent activity against challenging atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[10][13][14]

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens

| Pathogen | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Streptococcus pneumoniae (All) | 0.015 | 0.06 | [11] |

| Streptococcus pneumoniae (Macrolide-Resistant) | - | 0.12 | [13] |

| Staphylococcus aureus (MSSA) | 0.06 | >2 | [11] |

| Streptococcus pyogenes | 0.015 | 0.015 | [11] |

| Haemophilus influenzae | - | - | [10][11] |

| Moraxella catarrhalis | - | 0.25 | [10] |

| Chlamydia pneumoniae | - | 0.25 | [13][14] |

| Mycoplasma pneumoniae | - | 0.000125 | [14] |

| Legionella pneumophila | - | 0.03 | [14] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Lung Penetration

A critical feature of this compound is its favorable pharmacokinetic profile, characterized by excellent absorption and remarkable penetration into lung tissues.[1][3][4]

Phase 1 studies in healthy adults demonstrated that this compound is generally well-tolerated and achieves significant plasma concentrations.[10][15] A human lung penetration study revealed that this compound achieves sustained high concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM), with exposure in the lungs being approximately 8 times higher than that of azithromycin.[16][17] This high tissue penetration is crucial for eradicating respiratory pathogens at the site of infection and supports a short, once-daily dosing regimen.[2][16][17]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Phase 1)

| Study Type | Dose | Cₘₐₓ (mg/L) | AUC (h·mg/L) | Condition | Reference |

| Single Ascending Dose | 100 - 1200 mg | 0.099 - 1.742 | 0.54 - 22.53 (AUC₀₋ₜ) | Fasted/Fed | [15] |

| Multiple Ascending Dose (Day 7) | 600 - 1000 mg | 1.340 - 2.987 | 13.48 - 43.46 (AUC₀₋₂₄) | Fed | [15] |

Cₘₐₓ: Maximum plasma concentration; AUC: Area under the concentration-time curve.

The bioavailability of this compound is moderately affected by food, with plasma AUC increasing approximately 1.2-fold under fed conditions compared to fasted conditions.[15][18]

Clinical Development Workflow

The clinical development of this compound followed a structured path from early-phase safety studies to large-scale efficacy trials, establishing its role in treating CAP.

Caption: Clinical development pathway for this compound.

Clinical Efficacy and Safety

Phase 2 Trials Global Phase 2 studies conducted in the US and Europe demonstrated that a 3-day, once-daily regimen of this compound was comparable in efficacy to a standard 7-day course of moxifloxacin for treating CAP.[1][2][12][16] These findings were pivotal in establishing the ultra-short treatment course for the subsequent Phase 3 trial.

Phase 3 Trial A multi-center, randomized, double-blind Phase 3 pivotal study was conducted across 31 sites in India to confirm the efficacy and safety of this compound.[16][19] The trial enrolled 488 adult patients with CAP (Pneumonia Severity Index [PORT] risk class II, III, or IV).[19]

The results established the non-inferiority of a 3-day course of this compound compared to a 7-day course of moxifloxacin.[19] The primary endpoint, clinical cure at the Test-of-Cure visit, was achieved in a high percentage of patients in both arms.

Table 3: Clinical Efficacy Results from Phase 3 Trial (MITT Population)

| Treatment Group | Dosage | Duration | N | Clinical Cure Rate | Early Clinical Response (Day 4) | Reference |

| This compound | 800 mg Once Daily | 3 Days | 241 | 96.7% | 91.3% | [16][17][19] |

| Moxifloxacin | 400 mg Once Daily | 7 Days | 236 | 94.5% | 89.0% | [16][17][19] |

MITT: Modified Intent-to-Treat population.

Safety Profile Across all clinical trials, this compound has been shown to be safe and well-tolerated.[10] The Phase 3 study reported no serious adverse events related to the drug.[16][17] The most commonly reported adverse events were mild and primarily gastrointestinal in nature, such as nausea.[16][17]

Experimental Protocols

In Vitro Susceptibility Testing

-

Methodology: The in vitro activity of this compound and comparator agents was determined using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11]

-

Procedure:

-

Bacterial isolates were cultured on appropriate agar media to ensure purity and viability.

-

A standardized inoculum (e.g., 5 x 10⁵ CFU/mL) was prepared in cation-adjusted Mueller-Hinton broth.

-

Serial two-fold dilutions of this compound were prepared in microtiter plates.

-

The plates were inoculated with the bacterial suspension and incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 16-20 hours).

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.[11]

-

Phase 3 Clinical Trial Protocol (Summary)

-

Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority controlled trial.[19]

-

Patient Population: Adult patients diagnosed with community-acquired bacterial pneumonia, corresponding to PORT Risk Class II, III, or IV.[19]

-

Treatment Arms:

-

Primary Endpoint: Clinical response (cure or failure) at the Test-of-Cure (TOC) visit, typically occurring 5-10 days after the last dose of active drug.

-

Secondary Endpoints:

-

Early clinical response at Day 4.[19]

-

Microbiological response at the TOC visit in the microbiologically evaluable population.

-

Incidence and severity of adverse events.

-

-

Statistical Analysis: The primary efficacy analysis was based on determining non-inferiority of this compound to moxifloxacin using a pre-specified margin for the difference in clinical cure rates.

Conclusion

This compound (WCK 4873) represents a landmark development in the fight against community-acquired pneumonia, particularly in an era of growing antimicrobial resistance.[1][2][4] Its potent in vitro activity against a broad range of typical and atypical respiratory pathogens, including multi-drug resistant strains, sets it apart.[3][6][12] The drug's superior pharmacokinetic profile, especially its high and sustained lung concentrations, allows for a highly effective and compliance-friendly three-day treatment regimen.[5][16][17] Extensive clinical trials have confirmed that this ultra-short course is as effective as a seven-day course of a standard-of-care fluoroquinolone, while maintaining a favorable safety profile.[16][17] As a result, this compound stands as a valuable and promising new monotherapy option for the empirical treatment of CAP.[6][7]

References

- 1. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. monaldi-archives.org [monaldi-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. monaldi-archives.org [monaldi-archives.org]

- 5. wockhardt.com [wockhardt.com]

- 6. wockhardt.com [wockhardt.com]

- 7. expresspharma.in [expresspharma.in]

- 8. Received CDSCO nod for this compound Antibiotic for CABP, says Wockhardt [medicaldialogues.in]

- 9. wockhardt.com [wockhardt.com]

- 10. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Activity of novel lactone ketolide this compound against multicentric invasive and non-invasive pneumococcal isolates collected in India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. wockhardt.com [wockhardt.com]

- 17. pinewood.ie [pinewood.ie]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy and safety of a 3-day once-daily regimen of oral this compound in comparison to oral moxifloxacin for the treatment of community-acquired bacterial pneumonia in adults: a phase III, randomized, double-blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Tolerability Profile of Nafithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacokinetic profile of Nafithromycin (WCK 4873), a novel lactone-ketolide antibiotic. The data herein is compiled from foundational Phase 1 clinical trials in healthy adult subjects, offering a detailed perspective for professionals in the field of drug development and infectious disease research.

Executive Summary

This compound has demonstrated a favorable initial safety and tolerability profile in clinical studies. Administered orally in single ascending doses (100 mg to 1200 mg) and multiple ascending doses (600 mg, 800 mg, and 1000 mg daily for seven days), the drug was generally well-tolerated. No serious or severe adverse events were reported in these early-phase trials. The most commonly observed treatment-emergent adverse events were mild and predominantly gastrointestinal in nature. Pharmacokinetic data indicate dose-proportional exposure and moderate accumulation upon multiple dosing.

Safety and Tolerability Profile

The initial safety assessment of this compound is based on two pivotal randomized, double-blind, placebo-controlled Phase 1 studies in healthy adults: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study.[1][2][3]

Adverse Events

Across both the SAD and MAD studies, this compound was generally well-tolerated at all dose levels.[1][2][3] There were no reports of serious or severe adverse events.[1][2][3]

In the single ascending dose study , all treatment-emergent adverse events (TEAEs) were of mild intensity, with the exception of one moderate event of vomiting in a subject who received a 1200 mg dose under fed conditions.[1]

In the multiple ascending dose study , the number of TEAEs was similar in the 600 mg and 800 mg cohorts, with a higher incidence in the 1000 mg group, primarily due to an increase in gastrointestinal disorders.[1] One subject in the 1000 mg cohort withdrew from the study due to poor tolerability, experiencing symptoms including nausea, vomiting, diarrhea, and abdominal pain.[1] The most frequently reported TEAEs were dysgeusia and headache.[4][5]

A summary of treatment-emergent adverse events from a Phase 1 multiple-dose study is presented below.

| Adverse Event Category | 800 mg this compound (n=38) |

| Total Subjects with AEs | 25 (65.8%) |

| Total Adverse Events | 37 |

| Serious Adverse Events | 1 (Considered unlikely related to the drug) |

| Mild Adverse Events | 34 |

| Moderate Adverse Events | 2 |

| Most Frequent AEs (≥10% of subjects) | |

| Dysgeusia | 18 subjects |

| Headache | 4 subjects |

Table adapted from a Phase 1, multiple-dose, open-label pharmacokinetic study.[5]

Laboratory Findings and Vital Signs

No clinically relevant findings were observed for vital signs, 12-lead electrocardiography (ECG), or physical examinations in the Phase 1 studies.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized in healthy adult subjects under both fasted and fed conditions.

Single Ascending Dose (SAD) Study

In the SAD study, oral doses of this compound ranging from 100 mg to 1200 mg were administered. The mean maximum plasma concentration (Cmax) ranged from 0.099 to 1.742 mg/L, and the area under the concentration-time curve (AUC) ranged from 0.54 to 22.53 h·mg/L.[1][2][3] The presence of food was found to increase the plasma AUC of this compound by approximately 1.2-fold.[1][2][3]

| Dose | Condition | Cmax (mg/L) | AUC0-t (h·mg/L) |

| 100 mg - 1200 mg | Fasted/Fed | 0.099 - 1.742 | 0.54 - 22.53 |

Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]

Multiple Ascending Dose (MAD) Study

In the MAD study, subjects received daily oral doses of 600 mg, 800 mg, or 1000 mg of this compound for seven days under fed conditions.[1][2][3] On day 7, the Cmax ranged from 1.340 to 2.987 mg/L, and the AUC over the final dosing interval (AUC0-24) ranged from 13.48 to 43.46 h·mg/L.[1][2][3] A steady state was achieved after 3 days for the 600 mg and 800 mg dose cohorts, and after 4 days for the 1000 mg cohort.[1][2][3] The data also indicated moderate accumulation of the drug by day 7.[1][3]

| Dose (daily for 7 days) | Day 7 Cmax (mg/L) | Day 7 AUC0-24 (h·mg/L) |

| 600 mg | 1.340 - 2.987 | 13.48 - 43.46 |

| 800 mg | 1.340 - 2.987 | 13.48 - 43.46 |

| 1000 mg | 1.340 - 2.987 | 13.48 - 43.46 |

Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]

Experimental Protocols

The initial safety and tolerability of this compound were evaluated in two key Phase 1 clinical trials (NCT03926962 and NCT03979859).[1]

Study Design

Both the SAD and MAD studies were randomized, double-blind, and placebo-controlled, conducted in healthy adult subjects.[1][2][3]

-

Single Ascending Dose (SAD) and Food Effect (FE) Study: This study evaluated single oral doses of this compound from 100 mg to 1200 mg. The effect of food on bioavailability was assessed at the 400 mg and 800 mg dose levels.[1][2][3]

-

Multiple Ascending Dose (MAD) Study: This study assessed multiple oral doses of 600 mg, 800 mg, or 1000 mg of this compound administered once daily for seven days.[1][2][3]

Safety Assessments

Safety and tolerability were monitored through a combination of methods:

-

Adverse Event Monitoring: Continuous monitoring and reporting of any adverse events experienced by the subjects.

-

Clinical Laboratory Tests: Standard serum chemistry, hematology, and urinalysis were conducted.

-

Physical Examinations: Comprehensive physical examinations were performed at baseline and at the end of the study.

-

Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.

-

12-Lead Electrocardiograms (ECGs): ECGs were performed to monitor cardiac function.[1]

References

- 1. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, tolerability and pharmacokinetics of oral this compound (WCK4873) after single or multiple doses and effects of food on single-dose bioavailability in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

understanding the molecular structure of Nafithromycin

An In-depth Technical Guide to the Molecular Structure of Nafithromycin

Introduction

This compound (also known as WCK 4873) is a next-generation, semi-synthetic macrolide antibiotic belonging to the ketolide subclass.[1] Developed to combat the growing threat of antimicrobial resistance (AMR), it exhibits potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae.[2][3] Its unique molecular architecture, particularly its lactone-ketolide core and novel side chain, confers a distinct mechanism of action and a favorable pharmacokinetic profile, setting it apart from older macrolides.[4][5] This guide provides a detailed examination of the molecular structure of this compound, its mechanism of action, relevant quantitative data, and the experimental methodologies used in its characterization.

Core Molecular Structure and Identifiers

This compound is a complex macrocyclic molecule. Structurally, it is derived from erythromycin A and is characterized by a 14-membered lactone ring.[6] Key modifications include the replacement of the L-cladinose sugar at the C-3 position with a keto group, a hallmark of the ketolide class, which broadens its spectrum of activity.[3][7] Its chemical formula is C42H62N6O11S.[8]

A defining feature of this compound is its novel amidoxime function bearing a 2-pyridine-1,3,4-thiadiazole biaryl side chain.[4][9] This side chain is connected to the macrocycle through a rigid four-atom spacer, which is believed to optimally position the biaryl system for enhanced interaction with its ribosomal target.[3][4]

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference(s) |

| Chemical Formula | C42H62N6O11S | [8][10] |

| Molecular Weight | 859.05 g/mol | [8][10] |

| CAS Number | 1691240-78-4 | [8][10] |

| IUPAC Name | (1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide | [6][10] |

| Synonyms | WCK 4873, WCK-4873 | [8][10] |

| InChIKey | RLFCSBSRGRJFRO-QAOQTAGDSA-N | [6][8] |

| SMILES | CC[C@@H]1[C@@]2(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)C)C)O[C@H]3--INVALID-LINK--C)N(C)C)O)(C)OC)C)C">C@@H--INVALID-LINK--/C(=N/O--INVALID-LINK--C4=NN=C(S4)C5=CC=CC=N5)/N)C | [8][10] |

Mechanism of Action: Dual Ribosomal Binding

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[11] Like other macrolides, it binds to the 50S subunit of the bacterial ribosome. However, its key advantage lies in its ability to bind to two distinct domains of the 23S rRNA component: Domain V and Domain II.[2][12] This dual-binding mechanism allows it to overcome common resistance mechanisms, such as Erm-mediated ribosomal methylation, which typically affects binding at Domain V.[2][13] By blocking the peptide exit tunnel, this compound prevents the elongation of the nascent polypeptide chain, ultimately leading to a bacteriostatic or bactericidal effect.

Caption: Mechanism of action for this compound, showing dual binding to the 50S ribosome.

Quantitative Data Summary

In Vitro Antimicrobial Activity

This compound demonstrates potent in vitro activity against key respiratory pathogens. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of potency.

Table 2: In Vitro Activity (MIC) of this compound Against Key Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Comments | Reference(s) |

| Streptococcus pneumoniae | 0.015 - 0.03 | 0.06 | Potent activity, including against erythromycin- and telithromycin-non-susceptible strains. | [3][5][13] |

| Streptococcus pyogenes | 0.015 | 0.015 | Highly active against this organism. | [3][5] |

| Haemophilus influenzae | - | 4 | Moderate activity. | [5] |

| Moraxella catarrhalis | - | 0.25 | Active against this common respiratory pathogen. | [5] |

| Staphylococcus aureus | 0.06 | >2 | Active against methicillin-susceptible (MSSA) and some resistant strains. | [3][5] |

Pharmacokinetic Properties

Pharmacokinetic (PK) studies in healthy adult subjects have characterized the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Single Dose (800 mg) | Multiple Dose (800 mg, Day 7) | Units | Reference(s) |

| Cₘₐₓ (Maximum Concentration) | 1.015 - 1.742 | 1.340 - 2.987 | mg/L | [5][14][15] |

| AUC₀₋₂₄ (Area Under the Curve) | 12.89 | 13.48 - 43.46 | h·mg/L | [14][15] |

| Tₘₐₓ (Time to Cₘₐₓ) | ~3.97 | ~3.69 | hours | [14] |

| t₁/₂ (Elimination Half-life) | ~7.7 | ~9.1 | hours | [14] |

| Effect of Food | ~1.2-fold increase in AUC | - | - | [5][15] |

Cytochrome P450 (CYP) Inhibition Profile

A critical aspect of drug development is assessing the potential for drug-drug interactions, often mediated by the inhibition of CYP enzymes. This compound shows a significantly lower potential for CYP inhibition compared to other ketolides.

Table 4: In Vitro CYP450 Inhibition (IC₅₀) Data

| CYP Isoform | This compound (IC₅₀, µM) | Telithromycin (IC₅₀, µM) | Solithromycin (IC₅₀, µM) | Reference(s) |

| CYP3A4/5 | 70.2 - >300 | 19.4 - 103 | 1.2 - 6 | [16][17] |

| CYP2D6 | >300 | 95 | 39 | [16] |

| Other CYPs (1A2, 2B6, 2C8, 2C9, 2C19) | >300 | - | - | [16] |

Experimental Protocols Summary

Detailed, step-by-step laboratory protocols are typically proprietary. However, the methodologies employed in the characterization of this compound can be summarized based on published studies.

MIC Determination (Broth Microdilution)

The in vitro activity of this compound is determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Principle : Serial two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

-

Inoculum : A standardized suspension of the test bacterium is added to each well.

-

Incubation : Plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

-

Endpoint : The MIC is read as the lowest drug concentration that completely inhibits the visible growth of the organism.[13]

Pharmacokinetic Analysis (LC-MS/MS)

Plasma concentrations of this compound from clinical trial subjects are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation : Plasma samples are processed, typically involving protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and an internal standard.

-

Chromatography : The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The components are separated on a C18 analytical column using a specific mobile phase gradient.

-

Mass Spectrometry : The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions for this compound and its internal standard, allowing for highly selective and sensitive quantification.

-

Data Analysis : A calibration curve is generated to determine the concentration of this compound in the unknown samples. PK parameters are then calculated from the resulting concentration-time data.[18]

Caption: A generalized workflow for a clinical pharmacokinetic study.

Structure-Activity Relationships (SAR)

The potent activity and favorable safety profile of this compound are direct consequences of its specific molecular structure.

Caption: Key structural features of this compound and their functional contributions.

-

Lactone-Ketolide Core : The C3-keto group is crucial for avoiding efflux-pump-mediated resistance and improving acid stability compared to older macrolides. This core structure is also associated with a reduced affinity for CYP3A4 enzymes, leading to a lower risk of drug-drug interactions.[3][16]

-

Biaryl Side Chain : The rigid side chain containing a pyridinyl-thiadiazole group is optimized for interaction with the ribosomal exit tunnel. This feature is primarily responsible for the dual-binding capability, enabling potent inhibition of bacteria that are resistant to single-site binders.[2][4]

-

Amidoxime Moiety : This novel functional group contributes to the overall binding affinity and efficacy of the molecule.[3][4]

Conclusion

The molecular structure of this compound is a testament to rational drug design aimed at overcoming the challenges of antimicrobial resistance. Its lactone-ketolide backbone, combined with a unique dual-binding side chain, results in a potent antibiotic with activity against clinically important and drug-resistant respiratory pathogens. The quantitative data from in vitro and pharmacokinetic studies support its continued development and highlight its potential as a valuable therapeutic option for community-acquired bacterial pneumonia. The favorable safety profile, particularly its low propensity for CYP-mediated drug interactions, further enhances its clinical utility. This in-depth understanding of its molecular features is essential for researchers and clinicians working to combat infectious diseases.

References

- 1. journal.jkscience.org [journal.jkscience.org]

- 2. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, and Pharmacokinetics of Oral this compound (WCK 4873) after Single or Multiple Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 1691240-78-4 [smolecule.com]

- 7. ejbps.com [ejbps.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C42H62N6O11S | CID 117587595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. amoghavarshaiaskas.in [amoghavarshaiaskas.in]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Nafithromycin's Anti-Inflammatory Potential: A Technical Guide for Researchers

An In-depth Exploration of the Immunomodulatory Properties of a Novel Lactone Ketolide

Nafithromycin, a novel lactone ketolide antibiotic, has demonstrated promising anti-inflammatory and immunomodulatory effects beyond its primary antimicrobial activity. This technical guide synthesizes the current, albeit limited, preclinical evidence for these properties, providing researchers, scientists, and drug development professionals with a comprehensive overview of the existing data, experimental methodologies, and hypothesized mechanisms of action. The focus of this document is to present the foundational knowledge that can inform future in-vitro and in-vivo studies to further elucidate this compound's potential as an anti-inflammatory agent.

Preclinical Evidence of Anti-Inflammatory Activity

The primary evidence for this compound's anti-inflammatory properties comes from a key preclinical study in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). This study demonstrated that pretreatment with this compound significantly attenuated the inflammatory response in the lungs.[1]

Quantitative Data from In-Vivo Studies

The immunomodulatory effects of this compound were assessed by measuring key inflammatory markers in the bronchoalveolar lavage (BAL) fluid of mice with LPS-induced ALI. The study reported significant reductions in total inflammatory cell count, total protein concentration (an indicator of vascular leakage), myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

The immunomodulatory effect of this compound at a dose of 100 mg/kg was found to be comparable to that of azithromycin administered at 600 mg/kg.[1] Dexamethasone was used as a positive control and, as expected, exhibited potent anti-inflammatory activity.[1]

Table 1: Effect of this compound on Inflammatory Markers in BAL Fluid of LPS-Induced ALI Mice

| Treatment Group | Total Cell Count | Total Protein | Myeloperoxidase (MPO) | TNF-α | IL-6 |

| LPS Control | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| This compound (100 mg/kg) | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] | Significantly reduced vs. LPS Control[1] |

| Azithromycin (600 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Dexamethasone (20 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: The precise quantitative data (mean values, standard deviations, and p-values) from this study are not publicly available in the abstract. The table reflects the reported significant reductions.

Histopathological Findings

Histopathological evaluation of lung tissue from the murine ALI model corroborated the findings from the BAL fluid analysis. Lungs from mice pretreated with this compound showed a significant reduction in neutrophil infiltration compared to the LPS control group.[1]

Experimental Protocols

The following experimental methodologies are based on the abstract of the pivotal preclinical study and supplemented with standard laboratory procedures.

Murine Model of LPS-Induced Acute Lung Injury

-

Animal Model: The specific strain of mice used is not detailed in the available literature.

-

Induction of ALI: Acute lung injury was induced by the administration of lipopolysaccharide (LPS). The precise dose and route of LPS administration are not specified.

-

Treatment Groups:

-

Vehicle Control

-

This compound (100 mg/kg)

-

Azithromycin (600 mg/kg)

-

Dexamethasone (20 mg/kg)

-

-

Drug Administration: All treatments were administered orally one hour prior to the LPS challenge.[1]

-

Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected at 18, 24, and 48 hours post-LPS challenge.[1]

Analysis of Bronchoalveolar Lavage (BAL) Fluid

-

Total Cell Count: The total number of inflammatory cells in the BAL fluid was determined, likely using a hemocytometer or an automated cell counter.

-

Total Protein Concentration: The protein concentration in the BAL fluid, an indicator of alveolar-capillary barrier permeability, was measured, typically using a colorimetric assay such as the Bradford or BCA protein assay.

-

Myeloperoxidase (MPO) Assay: MPO activity, a quantitative measure of neutrophil accumulation in the lungs, was assessed. This is commonly done using a colorimetric assay that measures the MPO-catalyzed oxidation of a substrate.

-

Cytokine Measurement (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the BAL fluid were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

Histopathological Analysis

-

Tissue Preparation: Following euthanasia, the lungs were likely perfused, harvested, and fixed in a solution such as 10% neutral buffered formalin. The fixed tissues would then be embedded in paraffin, sectioned, and mounted on microscope slides.

-

Staining: The lung tissue sections were likely stained with Hematoxylin and Eosin (H&E) to visualize the cellular architecture and inflammatory cell infiltration.

-

Evaluation: The stained slides were then examined under a microscope to assess the degree of neutrophil infiltration and other signs of lung injury.

Hypothesized Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is currently lacking, the known immunomodulatory mechanisms of other macrolide and ketolide antibiotics provide a basis for a hypothesized mechanism of action. Macrolides are known to exert their anti-inflammatory effects through the modulation of key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The observed reduction in the production of the pro-inflammatory cytokines TNF-α and IL-6 by this compound strongly suggests an upstream inhibition of these pathways.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for in-vivo evaluation of this compound.

Future Directions and Conclusion

The initial preclinical findings on this compound's anti-inflammatory properties are encouraging and suggest a potential therapeutic benefit beyond its antimicrobial effects, particularly in the context of severe pneumonia and associated lung injury.[1] However, the current understanding is based on limited in-vivo data.

To fully characterize the anti-inflammatory profile of this compound, further research is warranted, including:

-

In-vitro studies: To elucidate the direct effects of this compound on inflammatory cells such as macrophages and neutrophils, and to confirm its impact on the NF-κB and MAPK signaling pathways.

-

Dose-response studies: To establish the optimal therapeutic window for its anti-inflammatory effects.

-

Studies in other inflammatory models: To explore its potential in other inflammatory conditions beyond acute lung injury.

-

Clinical investigations: To ultimately determine the clinical relevance of its immunomodulatory properties in patients.

References

Methodological & Application

Application Notes and Protocols for Nafithromycin Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Nafithromycin is a novel lactone-ketolide antibiotic demonstrating potent in vitro activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains.[1][2][3] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant bacteria, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] Uniquely, it is suggested to have a dual binding mechanism, which may contribute to its enhanced efficacy and ability to overcome some common macrolide resistance mechanisms.[5]

Antimicrobial Spectrum

This compound has shown significant in vitro activity against key community-acquired respiratory pathogens, including:

-

Streptococcus pneumoniae (including macrolide-resistant strains)[1][3][6][7]

-

Atypical pathogens such as Chlamydia pneumoniae and Mycoplasma pneumoniae[8][9]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key bacterial pathogens as reported in various studies.

Table 1: this compound MIC Data for Common Respiratory Pathogens

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 1,911 | 0.015 | 0.06 | ≤0.002 - 0.25 | [1][6] |

| Streptococcus pneumoniae (Erythromycin-resistant) | 394 | 0.03 | 0.12 | - | [1] |

| Haemophilus influenzae | 1,002 | - | - | - | [1] |

| Moraxella catarrhalis | 504 | - | - | - | [1] |

| Staphylococcus aureus | - | 0.06 | >2 | - | [1] |

| Streptococcus pyogenes | 606 | 0.015 | 0.015 | - | [1] |

| Chlamydia pneumoniae | 10 | 0.03 | 0.25 | 0.03 - 1 | [8][9] |

Table 2: Approved CLSI Quality Control (QC) Ranges for this compound MIC Testing

| QC Strain | MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213 | 0.06 - 0.25 |

| Enterococcus faecalis ATCC® 29212 | 0.016 - 0.12 |

| Streptococcus pneumoniae ATCC® 49619 | 0.008 - 0.03 |

| Haemophilus influenzae ATCC® 49247 | 2 - 8 |

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. These are based on the reference broth microdilution methods described in the cited literature and align with CLSI and EUCAST guidelines.[3][12][13][14][15]

Protocol 1: Broth Microdilution MIC Testing for Aerobic Bacteria (e.g., S. pneumoniae, S. aureus)

This protocol is adapted from the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[15]

1. Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like S. pneumoniae, use CAMHB supplemented with 2.5% to 5% lysed horse blood.[16]

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Appropriate CLSI QC strains (see Table 2)

2. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Further dilute the stock solution in CAMHB to create a working solution at the highest concentration to be tested.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Preparation and Inoculation:

-

Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well microtiter plate. The typical concentration range to test for this compound is 0.002 to 2 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

5. Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

6. Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Compare the results for the QC strains with the established ranges in Table 2 to validate the test run.

Protocol 2: MIC Testing for Haemophilus influenzae

This protocol follows CLSI guidelines for testing fastidious organisms.

1. Materials:

-

This compound analytical powder

-

Haemophilus Test Medium (HTM) broth

-

Sterile 96-well microtiter plates

-

H. influenzae inoculum suspension standardized to 0.5 McFarland turbidity

-

H. influenzae ATCC® 49247 as the QC strain

2. Procedure:

-

Follow the same steps for stock solution preparation, inoculum preparation, and plate setup as in Protocol 1, substituting HTM broth for CAMHB.

-

The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

3. Incubation:

-

Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.

4. Reading and Interpreting Results:

-

Determine the MIC as the lowest concentration of this compound that prevents visible growth.

-

Validate the assay using the QC strain H. influenzae ATCC® 49247.

Visualizations

Caption: Workflow for this compound MIC Determination.

Caption: Mechanism of Action of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound: advancements in antibiotic therapy against community-acquired pneumonia-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. amoghavarshaiaskas.in [amoghavarshaiaskas.in]

- 5. Novel Macrolide Antibiotic this compound for Tackling Emerging Resistance in Respiratory Pathogens Encountered in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of lactone ketolide this compound (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Plasma and Intrapulmonary Concentrations of this compound (WCK 4873) in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [soar.suny.edu]

- 9. In Vitro Activity of this compound (WCK 4873) against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Disk Diffusion and MIC Quality Control Ranges for this compound (WCK 4873), a New Lactone-Ketolide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. EUCAST: EUCAST - Home [eucast.org]

- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. EUCAST: MIC Determination [eucast.org]

Determining Nafithromycin Susceptibility in Clinical Isolates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of clinical bacterial isolates to Nafithromycin, a novel lactone-ketolide antibiotic. The included protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This compound exhibits a potent dual-binding mechanism to the 50S ribosomal subunit, enabling it to overcome common macrolide resistance mechanisms.[1][2][3] This unique characteristic makes it a promising agent against a variety of respiratory pathogens, including drug-resistant strains.[4][5]

Data Presentation: In Vitro Susceptibility of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of common clinical pathogens. This data has been compiled from various global surveillance studies.

Table 1: this compound MIC Distribution for Streptococcus pneumoniae Isolates [4][6][7][8]

| Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| All Isolates | 0.015 - 0.03 | 0.06 | ≤0.002 - 0.25 |

| Macrolide-Resistant | 0.03 | 0.06 | ≤0.002 - 0.25 |

| Penicillin-Resistant | 0.03 | 0.12 | - |

| Telithromycin-Non-Susceptible | - | 0.12 | - |

Table 2: this compound MIC Distribution for Various Clinical Isolates [6][8][9][10]

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 716 | 0.06 | >2 | - |

| Staphylococcus aureus (MSSA) | - | - | 0.06 | - |

| Staphylococcus aureus (MRSA) | - | - | >2 | - |

| Streptococcus pyogenes | 606 | 0.015 | 0.015 | - |

| Haemophilus influenzae | 1002 | - | 4 | - |

| Moraxella catarrhalis | 504 | - | 0.25 | - |

| Chlamydophila pneumoniae | 10 | 0.03 | 0.25 | 0.03 - 1 |

Experimental Protocols

Accurate determination of this compound susceptibility is crucial for both clinical diagnostics and drug development research. The following are detailed protocols for broth microdilution and disk diffusion testing.

Protocol 1: Broth Microdilution MIC Testing

This method is considered a reference standard for determining the MIC of an antimicrobial agent.[11][12]

1. Materials:

- This compound analytical standard

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)

- For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplement CAMHB with 2.5% to 5% lysed horse blood.[13]

- Sterile 96-well microtiter plates

- Bacterial inoculum standardized to 0.5 McFarland turbidity

- Sterile saline or broth for inoculum preparation

- Quality control (QC) strains with known this compound MIC ranges (see Table 3)

2. Preparation of this compound Stock Solution:

- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

- Further dilute the stock solution in CAMHB to create a series of twofold dilutions ranging from, for example, 16 µg/mL to 0.008 µg/mL.

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

- Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Plate Inoculation:

- Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate.

- Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

5. Incubation:

- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

- For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

6. Reading and Interpretation:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[13]

- Compare the results for the QC strains with the acceptable ranges in Table 3 to ensure the validity of the test run.

Protocol 2: Disk Diffusion Susceptibility Testing

The disk diffusion method is a widely used and less laborious alternative for routine susceptibility testing.[3][4]

1. Materials:

- This compound disks (potency to be determined based on ongoing standardization, e.g., 15 µg)

- Mueller-Hinton Agar (MHA) plates (4 mm depth)

- For fastidious organisms, use MHA supplemented with 5% defibrinated sheep blood.

- Bacterial inoculum standardized to 0.5 McFarland turbidity

- Sterile cotton swabs

- Quality control (QC) strains with known this compound zone diameter ranges (see Table 3)

2. Inoculum Preparation:

- Prepare the inoculum as described in the broth microdilution protocol (Step 3).

3. Plate Inoculation:

- Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

- Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

- Allow the plate to dry for 3-5 minutes before applying the disks.

4. Application of Disks:

- Aseptically apply the this compound disk to the surface of the inoculated agar plate.

- Gently press the disk down to ensure complete contact with the agar.

5. Incubation:

- Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

- For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

6. Reading and Interpretation:

- Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

- Interpret the results based on established zone diameter breakpoints (to be determined by regulatory bodies like CLSI and EUCAST).

- Ensure the zone diameters for the QC strains fall within the acceptable ranges listed in Table 3.

Table 3: Quality Control Ranges for this compound Susceptibility Testing [2][9][14][15]

| Quality Control Strain | Test Method | Acceptable Range |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | 0.06 - 0.25 µg/mL |

| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution (MIC) | 0.016 - 0.12 µg/mL |

| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (MIC) | 0.008 - 0.03 µg/mL |

| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution (MIC) | 2 - 8 µg/mL |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (Zone Diameter) | 25 - 31 mm |

| Streptococcus pneumoniae ATCC® 49619™ | Disk Diffusion (Zone Diameter) | 25 - 31 mm |

| Haemophilus influenzae ATCC® 49247™ | Disk Diffusion (Zone Diameter) | 16 - 20 mm |

Visualizations

This compound's Mechanism of Action